N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. Triazines are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. This compound’s unique structure and properties have garnered interest in fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of 1,3,5-triazine derivatives with appropriate alkylating agents. One common method is the alkylation of 5,6-dimethyl-1,2,4-triazin-3-amine with butyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Scientific Research Applications
N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-energy materials and as a stabilizer in polymers
Mechanism of Action
The mechanism of action of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Uniqueness
N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine stands out due to its specific alkylation pattern, which imparts unique chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other triazine derivatives .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-butyl-5,6-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-5-6-10-9-11-7(2)8(3)12-13-9/h4-6H2,1-3H3,(H,10,11,13) |
InChI Key |
HSUKENLILKZZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(N=N1)C)C |
Origin of Product |
United States |
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